Thieno[3,2-b]pyridin-7-amine
Overview
Description
Flavopiridol is a synthetic flavone derived from the natural product rohitukine, which is extracted from the Indian medicinal plant Dysoxylum binectariferum Hiern . It is known for its potent inhibitory activity against cyclin-dependent kinases, making it a promising candidate for therapeutic applications, particularly in cancer treatment .
Mechanism of Action
Target of Action
Thieno[3,2-b]pyridin-7-amine derivatives have been reported to have diverse biological activities, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . They have also been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . Therefore, the primary targets of this compound are likely to be these kinases and resistance proteins.
Mode of Action
It is believed to interact with its targets (such as pim-1 kinase) and modulate their activity . This modulation can lead to changes in cellular processes, such as cell growth and division, which could explain its reported anticancer activity .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its targets. For example, if Pim-1 kinase is a target, then the pathways involving this kinase, such as those related to cell growth and survival, could be affected .
Pharmacokinetics
It has been reported that this compound derivatives can be successfully incorporated into magnetoliposomes, with encapsulation efficiencies higher than 75% . This suggests that these compounds may have good bioavailability when delivered in this way .
Result of Action
The result of this compound’s action is likely to be dependent on its mode of action and the specific targets it interacts with. For example, if it acts as a Pim-1 kinase inhibitor, it could lead to decreased cell growth and survival, which could explain its reported anticancer activity .
Action Environment
The action of this compound could be influenced by various environmental factors. For example, the pH and temperature of the environment could affect the stability and efficacy of the compound. Additionally, the presence of other molecules could influence its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: Flavopiridol is synthesized through a multi-step process starting from rohitukine. The synthesis involves several key steps, including hydroboration-oxidation, Swern oxidation, and reduction . The final product is obtained through demethylation using pyridine hydrochloride .
Industrial Production Methods: The industrial production of flavopiridol follows similar synthetic routes but is optimized for higher yields and scalability. The process involves the use of advanced techniques such as recrystallization and catalytic reactions to ensure purity and efficiency .
Chemical Reactions Analysis
Types of Reactions: Flavopiridol undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Commonly performed using Swern oxidation, which involves the use of dimethyl sulfoxide and oxalyl chloride.
Reduction: Sodium borohydride is often used for the reduction of intermediate ketones to alcohols.
Substitution: Catalytic reactions using boron trifluoride etherate are employed for specific substitutions.
Major Products: The major products formed from these reactions include various intermediates that are further processed to yield flavopiridol .
Scientific Research Applications
Flavopiridol has been extensively studied for its potential therapeutic applications. It has shown promise in the treatment of various cancers, including leukemia, glioblastoma, and ovarian carcinoma . Additionally, it has been investigated for its antiviral, antifungal, and anti-inflammatory properties .
In the field of biology, flavopiridol is used to study cell cycle regulation and apoptosis. Its ability to inhibit cyclin-dependent kinases makes it a valuable tool for understanding the mechanisms of cell proliferation and tumor growth .
Comparison with Similar Compounds
- Roscovitine
- Dinaciclib
- Palbociclib
Flavopiridol stands out due to its ability to inhibit multiple cyclin-dependent kinases and its effectiveness in various cancer types .
Properties
IUPAC Name |
thieno[3,2-b]pyridin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXZEXZFHGYYCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=CSC2=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543697 | |
Record name | Thieno[3,2-b]pyridin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104273-32-7 | |
Record name | Thieno[3,2-b]pyridin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes thieno[3,2-b]pyridin-7-arylamine derivatives promising candidates for antitumor therapy?
A1: The research highlights the potential of two specific thieno[3,2-b]pyridin-7-arylamine derivatives, N-(3-methoxyphenyl)thieno[3,2-b]pyridin-7-amine (1) and N-(2-methoxy-phenyl)this compound (2), as antitumor agents. These compounds demonstrate potent in vitro antitumor activity, inhibiting the growth of several human tumor cell lines []. Furthermore, the study successfully incorporated these compounds into magnetoliposomes, which are a promising drug delivery system for cancer treatment. The magnetoliposomes showed low GI50 values comparable to the neat compounds, indicating their potential for targeted drug delivery and enhanced therapeutic efficacy [].
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